Sodium ethanethiolate
Overview
Description
Sodium ethanethiolate is a chemical compound that has been studied in various contexts due to its reactivity and potential applications in synthesis. It is known to react with different substrates to yield a variety of products, which can be influenced by the nature of the substituents present in the reacting molecules.
Synthesis Analysis
The synthesis of novel heterocycles using sodium ethanethiolate has been reported, where it reacts at the S-2 position of substituted 1,2-dithiole-3-thiones. The presence of specific substituents, such as a pyrimidinyl group, can significantly alter the reaction pathway, leading to the formation of new heterocyclic compounds . Additionally, sodium ethanethiolate has been utilized in the demethylation of dimethyl phosphonate esters, providing an improved method for synthesizing 5′-methylene substituted 2′,5′-deoxyribonucleotides without causing unwanted isomerization .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of sodium ethanethiolate, they do provide insights into the structures of related sodium complexes. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been characterized, revealing the octahedral coordination of the sodium ion . This information, although not directly about sodium ethanethiolate, can give a general idea of how sodium ions might interact with organic ligands in a complex.
Chemical Reactions Analysis
Sodium ethanethiolate's reactivity has been explored in the context of dehydrosulfurization reactions. For example, the dehydrosulfurization of ethanethiol over alkali metal zeolite catalysts has been studied, with the sodium ion playing a crucial role in the catalytic activity. The reaction products and mechanisms are influenced by the type of zeolite and the nature of the active sites, which include the alkali metal ions and the oxygen anion of the zeolite's skeletal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium complexes have been investigated through photoionization mass spectrometry and ab initio molecular orbital methods. These studies provide insights into the bond dissociation energies, ionization energies, and the effects of sodium complexation bonding on these properties. Although these studies focus on complexes of sodium with methanol and 1,2-ethanediol, they highlight the interplay between sodium bonding and intramolecular hydrogen bonding, which could be relevant to understanding the properties of sodium ethanethiolate .
Scientific Research Applications
Sodium Ethanethiolate (CH3CH2SNa) is a chemical compound that is generally used in various scientific fields . Here are some of its applications:
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Synthesis of Thioethers
- Field: Organic Chemistry
- Application: Sodium ethanethiolate is commonly used as a reagent to synthesize various thioethers .
- Method: The specific method of application or experimental procedures can vary depending on the type of thioether being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an alkyl halide to form a thioether .
- Results: The outcome of this process is the formation of a new thioether compound .
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Preparation of Organometallic Complexes
- Field: Organometallic Chemistry
- Application: Sodium ethanethiolate can be employed as a ligand in the preparation of organometallic complexes .
- Method: The specific method of application or experimental procedures can vary depending on the type of organometallic complex being prepared. Generally, it involves the reaction of Sodium ethanethiolate with a metal compound to form an organometallic complex .
- Results: The outcome of this process is the formation of a new organometallic complex .
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Synthesis of Thiolated Amino-Alcohols
- Field: Biochemistry
- Application: Sodium ethanethiolate is also used in the synthesis of thiolated amino-alcohols .
- Method: The specific method of application or experimental procedures can vary depending on the type of thiolated amino-alcohol being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an amino-alcohol to form a thiolated amino-alcohol .
- Results: The outcome of this process is the formation of a new thiolated amino-alcohol .
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Dealkylation of Esters and Aryl Ethers
- Field: Organic Chemistry
- Application: Sodium ethanethiolate is used as a reagent for S N 2 dealkylation of esters and aryl ethers .
- Method: The specific method of application or experimental procedures can vary depending on the type of ester or aryl ether being dealkylated. Generally, it involves the reaction of Sodium ethanethiolate with an ester or aryl ether to perform the dealkylation .
- Results: The outcome of this process is the formation of a new compound with the alkyl group removed .
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Preparation of Organometallic Compounds
- Field: Organometallic Chemistry
- Application: Sodium ethanethiolate can be employed as a ligand in the preparation of organometallic compounds .
- Method: The specific method of application or experimental procedures can vary depending on the type of organometallic compound being prepared. Generally, it involves the reaction of Sodium ethanethiolate with a metal compound to form an organometallic compound .
- Results: The outcome of this process is the formation of a new organometallic compound .
-
Synthesis of Thiolated Amino-Alcohols
- Field: Biochemistry
- Application: Sodium ethanethiolate is also used in the synthesis of thiolated amino-alcohols .
- Method: The specific method of application or experimental procedures can vary depending on the type of thiolated amino-alcohol being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an amino-alcohol to form a thiolated amino-alcohol .
- Results: The outcome of this process is the formation of a new thiolated amino-alcohol .
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Synthesis of Thioesters
- Field: Organic Chemistry
- Application: Sodium ethanethiolate can be used in the synthesis of thioesters .
- Method: The specific method of application or experimental procedures can vary depending on the type of thioester being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an acyl chloride to form a thioester .
- Results: The outcome of this process is the formation of a new thioester compound .
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Preparation of Thiolated Polymers
- Field: Polymer Chemistry
- Application: Sodium ethanethiolate can be employed in the preparation of thiolated polymers .
- Method: The specific method of application or experimental procedures can vary depending on the type of thiolated polymer being prepared. Generally, it involves the reaction of Sodium ethanethiolate with a polymer to form a thiolated polymer .
- Results: The outcome of this process is the formation of a new thiolated polymer .
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Synthesis of Thiolated Sugars
- Field: Biochemistry
- Application: Sodium ethanethiolate is also used in the synthesis of thiolated sugars .
- Method: The specific method of application or experimental procedures can vary depending on the type of thiolated sugar being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with a sugar to form a thiolated sugar .
- Results: The outcome of this process is the formation of a new thiolated sugar .
Safety And Hazards
Sodium Ethanethiolate is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is advised .
Relevant Papers One relevant paper discusses the cooperativity and intermediates in the equilibrium reactions of Fe (II,III) with ethanethiolate in N-methylformamide (NMF) solution . The paper provides insights into the reaction of FeCl2 or FeCl3 with Sodium Ethanethiolate .
properties
IUPAC Name |
sodium;ethanethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUDPQVDAASMV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-08-1 (Parent) | |
Record name | Ethanethiol, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001001774 | |
Record name | Sodium ethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals with a stench; [Sigma-Aldrich MSDS] | |
Record name | Sodium ethanethiolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium ethanethiolate | |
CAS RN |
811-51-8 | |
Record name | Ethanethiol, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium ethanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanethiol sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.